molecular formula C21H18Cl2O7 B601104 Decitabine Related Compound A (Mixture of Isomers) CAS No. 1019659-87-0

Decitabine Related Compound A (Mixture of Isomers)

Cat. No.: B601104
CAS No.: 1019659-87-0
M. Wt: 453.28
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of Decitabine Related Compound A

Nomenclature and Molecular Descriptors

CAS Registry Number and IUPAC Name

Decitabine Related Compound A (Mixture of Isomers) is officially registered under the Chemical Abstracts Service Registry Number 1019659-87-0. The International Union of Pure and Applied Chemistry name for this compound is 1-O-Acetyl-3,5-di-O-(4-chlorobenzoyl)-2-deoxy-D-ribofuranose. This systematic nomenclature precisely describes the chemical structure, indicating the presence of an acetyl protecting group at the 1-position and two 4-chlorobenzoyl protecting groups at the 3- and 5-positions of the 2-deoxy-D-ribofuranose backbone. The designation as a "mixture of isomers" reflects the presence of multiple stereochemical variants that coexist under standard synthetic conditions.

The compound is also known by several synonymous chemical names in pharmaceutical literature. Alternative nomenclature includes 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose, which emphasizes the bis-substitution pattern of the chlorobenzoyl groups. The systematic naming convention follows established carbohydrate nomenclature rules, with the D-configuration indicating the absolute stereochemistry of the ribofuranose ring system. The compound represents a fully protected form of 2-deoxy-D-ribose, where all available hydroxyl groups have been derivatized with bulky protecting groups to facilitate selective chemical transformations.

Molecular Formula and Weight

The molecular formula of Decitabine Related Compound A is C21H18Cl2O7, reflecting a complex organic structure containing twenty-one carbon atoms, eighteen hydrogen atoms, two chlorine atoms, and seven oxygen atoms. This composition accounts for the ribofuranose core structure along with the acetyl and chlorobenzoyl protecting groups that define the compound's chemical identity. The molecular weight has been precisely determined as 453.27 grams per mole through high-resolution mass spectrometry analysis. This molecular weight value is consistent across multiple independent analytical determinations, confirming the structural assignment and purity specifications for pharmaceutical-grade material.

The elemental composition data provides important insights into the compound's chemical properties and behavior. The presence of two chlorine atoms, contributed by the 4-chlorobenzoyl protecting groups, significantly influences the compound's polarity and solubility characteristics. The seven oxygen atoms are distributed between the ribofuranose ring system (three atoms), the acetyl group (two atoms), and the two chlorobenzoyl groups (two atoms), creating a complex pattern of potential hydrogen bonding sites and electronic interactions. The carbon framework comprises the five-membered ribofuranose ring plus sixteen additional carbons from the aromatic and aliphatic protecting groups, resulting in a moderately sized pharmaceutical intermediate with distinct physicochemical properties.

Isomeric Configuration and Stereochemical Features

The designation of Decitabine Related Compound A as a "mixture of isomers" indicates the presence of multiple stereochemical variants that arise from the inherent flexibility of the ribofuranose ring system and the potential for different spatial arrangements of the protecting groups. The primary source of isomerism stems from the anomeric configuration at the 1-position of the ribofuranose ring, where both alpha and beta anomers can coexist in solution. These anomeric forms differ in the spatial orientation of the acetyl group relative to the ring plane, with the alpha anomer having the substituent in an axial position and the beta anomer having it in an equatorial position.

Additional stereochemical complexity arises from the conformational flexibility of the five-membered ribofuranose ring, which can adopt various puckered conformations including envelope and twist forms. Each conformational state represents a distinct three-dimensional arrangement of the substituents, contributing to the overall isomeric mixture. The 4-chlorobenzoyl groups at the 3- and 5-positions introduce further conformational variables through rotation around the ester linkages, allowing for different spatial orientations of the aromatic rings relative to the sugar backbone. These conformational isomers interconvert rapidly in solution but may be trapped in different forms during crystallization or under specific analytical conditions.

The stereochemical features of the compound are further defined by the absolute configuration of the ribofuranose backbone, which maintains the D-configuration characteristic of naturally occurring ribose derivatives. The 2-deoxy modification eliminates one stereocenter compared to ribose, but the remaining stereocenters at the 3- and 4-positions retain their defined spatial arrangements. The interplay between these fixed stereocenters and the variable anomeric configuration creates a complex stereochemical landscape that must be carefully characterized for pharmaceutical applications.

Structural Elucidation Techniques

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for Decitabine Related Compound A, with both proton and carbon-13 techniques offering complementary insights into the molecular structure and isomeric composition. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that distinguish between the different isomeric forms present in the mixture. The anomeric proton signals appear in the characteristic downfield region between 6.40 and 6.50 parts per million, with distinct chemical shifts for alpha and beta anomers allowing for quantitative determination of the isomeric ratio. The aromatic proton signals from the 4-chlorobenzoyl groups produce well-resolved multipets in the 7.40 to 8.05 parts per million region, providing clear evidence for the substitution pattern and structural integrity of the protecting groups.

Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural confirmation through analysis of the carbon framework and functional group environments. The carbonyl carbons from the ester linkages appear as distinct signals around 165-167 parts per million, while the aromatic carbons produce characteristic patterns between 128 and 145 parts per million. The ribofuranose ring carbons are readily identifiable in the 60-105 parts per million region, with the anomeric carbon showing particularly diagnostic chemical shifts that vary between isomeric forms. The acetyl methyl carbon appears as a sharp singlet around 21 parts per million, confirming the presence and integrity of this protecting group.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information that supports the structural assignment. The molecular ion peak appears at mass-to-charge ratio 453, consistent with the calculated molecular weight, while characteristic fragment ions result from loss of the acetyl group (mass-to-charge ratio 411) and subsequent loss of chlorobenzoyl groups. The fragmentation patterns are consistent with the proposed structure and provide additional evidence for the location and nature of the protecting groups. Electrospray ionization techniques facilitate formation of both protonated and sodium-adducted molecular ions, enhancing detection sensitivity and structural confirmation.

X-ray Crystallography and Solid-State Characterization

X-ray crystallographic analysis of Decitabine Related Compound A presents unique challenges due to its existence as a mixture of isomers, which can complicate crystal formation and structure determination. However, under carefully controlled crystallization conditions, it may be possible to obtain crystals enriched in specific isomeric forms, allowing for detailed solid-state structural analysis. The crystallographic data would provide precise bond lengths, bond angles, and conformational parameters that define the three-dimensional structure of the predominant isomeric form. Such analysis would reveal the preferred conformation of the ribofuranose ring and the spatial orientation of the protecting groups in the solid state.

Solid-state nuclear magnetic resonance spectroscopy offers an alternative approach for characterizing the compound in its crystalline form, providing information about molecular packing and intermolecular interactions that influence the solid-state structure. This technique can distinguish between different polymorphic forms or solvates that may exist for the compound, information that is crucial for pharmaceutical development and quality control. The solid-state spectra typically show broader linewidths compared to solution-state measurements but provide unique insights into the molecular environment and crystal packing arrangement.

Powder diffraction techniques can be employed to characterize the bulk crystalline material and identify different polymorphic forms or crystal phases that may be present in commercial samples. The diffraction patterns provide fingerprint information for each crystalline form, allowing for quality control assessment and polymorph identification. Thermal analysis methods, including differential scanning calorimetry and thermogravimetric analysis, complement the crystallographic studies by providing information about phase transitions, decomposition temperatures, and thermal stability characteristics that are important for storage and handling considerations.

Computational Modeling of Isomeric Forms

Computational chemistry approaches provide valuable insights into the relative stabilities and interconversion pathways of the different isomeric forms of Decitabine Related Compound A. Density functional theory calculations can be employed to optimize the geometric structures of individual isomers and calculate their relative energies, providing predictions about the equilibrium composition of the isomeric mixture. These calculations reveal the preferred conformations of the ribofuranose ring and the rotational preferences of the protecting groups, information that complements experimental structural studies.

Molecular dynamics simulations offer insights into the dynamic behavior of the compound in solution, including the rates of interconversion between different isomeric forms and the barriers to conformational change. These simulations can predict the temperature dependence of the isomeric equilibrium and provide mechanistic insights into the pathways for anomer interconversion. The computational results help explain the experimental observation of multiple isomeric forms and guide synthetic efforts to control the isomeric composition.

Quantum chemical calculations of nuclear magnetic resonance chemical shifts provide direct comparison with experimental spectroscopic data, allowing for confirmation of structural assignments and interpretation of complex spectra. The calculated chemical shifts for different isomeric forms can be compared with experimental values to determine the composition of the mixture and validate the proposed structural models. Advanced computational methods, including consideration of solvent effects and thermal motion, enhance the accuracy of these predictions and provide deeper understanding of the relationship between molecular structure and spectroscopic properties.

Properties

CAS No.

1019659-87-0

Molecular Formula

C21H18Cl2O7

Molecular Weight

453.28

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Isocyanic Ester Method

Early approaches utilized silver isocyanate to mediate the glycosylation of 5-azacytosine with protected ribofuranose derivatives. While this method achieved moderate yields (30–40%), the reliance on precious metal reagents and the need for post-reaction isomer separation via silica gel chromatography rendered it economically unviable for industrial-scale production. The α:β isomer ratio in the final product was approximately 1:1, necessitating costly purification steps.

Azacitidine Deoxidation Route

An alternative pathway involved the deoxygenation of 5-azacytidine using specialized reagents such as tris(trimethylsilyl)silane (TTMSS) and diisopropyl azodicarboxylate (DIAD). Although this method improved β-selectivity (α:β ≈ 1:1.5), the starting material 5-azacytidine was prohibitively expensive, and the use of moisture-sensitive silylation agents complicated large-scale reactions.

Direct Glycosylation of 5-Azacytosine

Modern approaches focus on the direct coupling of bis-silylated 5-azacytosine with acyl-protected 2-deoxyribofuranosyl halides. For example, reacting 2,4-bis(trimethylsilyl)-5-azacytosine with 1-chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose in acetonitrile yielded a 1:1.3 α:β isomer mixture, a significant improvement over earlier methods. However, the requirement for chromatographic separation persisted, limiting throughput.

Contemporary Synthesis Strategies for Isomer-Enriched Mixtures

Tolyl-Protected Glycosylation with Solvent-Mediated β-Selectivity

Patent CN101497639B details an optimized route using 3,5-di-O-toluoyl protection to enhance β-anomer formation:

  • Methylation and Acylation : 2-Deoxy-D-ribose is sequentially methylated (HCl/MeOH) and acylated (p-toluoyl chloride/pyridine) to yield 1-methoxy-2-deoxy-3,5-di-O-toluoyl-α/β-D-ribofuranose.

  • Chlorination : Treatment with HCl-glacial acetic acid converts the methoxy group to a chloro leaving group, forming 1-chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose.

  • Glycosylation : Coupling with bis-silylated 5-azacytosine in acetonitrile produces a 38% α : 49% β isomer mixture (total yield: 87%).

  • Crystallization-Driven Isomer Separation :

    • Primary Crystallization : Ethyl acetate recrystallization enriches β-isomer to 92% purity.

    • Deprotection : Ammonia-saturated methanol cleaves toluoyl groups, followed by ethanol recrystallization to achieve decitabine with >98% UV purity.

Table 1: Impact of Solvent on Isomer Ratios in Glycosylation

Solventα:β RatioTotal Yield (%)β-Isomer Purity Post-Crystallization (%)
Acetonitrile1:1.38792
Chloroform1:0.98185

Bis-Silylated Intermediate Approach with Sequential Chromatography

Patent CN112142804B introduces a hybrid purification strategy combining diatomaceous earth and silica gel chromatography:

  • Silylation : 5-Azacytosine is treated with hexamethyldisilazane (HMDS) to form 2,4-bis(trimethylsilyl)-5-azacytosine.

  • Glycosylation : Reaction with 1-chloro-2-deoxy-3,5-di-O-acetyl-α-D-ribofuranose in dichloromethane yields a 1:1 α:β mixture.

  • Purification Sequence :

    • Diatomaceous Earth Column : Removes polymeric byproducts, increasing isomer purity to 85%.

    • Silica Gel Chromatography : Separates α- and β-isomers using a gradient of ethyl acetate/hexane (3:7 → 1:1).

  • Deprotection and Recrystallization : Acetyl groups are removed with methanolic ammonia, followed by dual recrystallization in ethanol/water (9:1) to achieve 99.2% HPLC purity.

Comparative Analysis of Industrial-Scale Viability

Cost and Reagent Considerations

  • Toloyl vs. Acetyl Protecting Groups : Toloyl groups (CN101497639B) improve crystallinity but require harsh deprotection conditions (NH3/MeOH, 20h). Acetylated intermediates (CN112142804B) enable milder deprotection but show lower β-selectivity during glycosylation.

  • Solvent Costs : Acetonitrile-based processes incur higher solvent costs ($0.5/L) compared to chloroform ($0.3/L), but the former’s superior β-selectivity justifies its use in GMP manufacturing.

Persistent Challenges in Isomer Separation

Dynamic Anomerization

Under acidic or basic conditions, the α- and β-anomers interconvert via ring-opening mechanisms, complicating isolation. Low-temperature crystallization (<5°C) and non-polar solvents (n-heptane) suppress anomerization but increase operational costs.

Analytical Limitations

Differentiating isomers requires advanced techniques:

  • HPLC : C18 columns with 0.1% ammonium acetate/acetonitrile gradients (α: tR = 8.2 min; β: tR = 9.7 min).

  • NMR : Key distinctions in H1’ proton coupling constants (α: J = 3.8 Hz; β: J = 6.4 Hz) .

Chemical Reactions Analysis

Types of Reactions

Decitabine Related Compound A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated forms of the compound.

Scientific Research Applications

Scientific Research Applications

Decitabine Related Compound A has been explored in various research contexts:

  • Treatment of Myelodysplastic Syndromes (MDS) :
    • Clinical trials have demonstrated that Decitabine significantly improves patient outcomes in MDS. For instance, a study reported an overall response rate of 70% among patients treated with Decitabine compared to 49% with azacitidine .
    • The compound has shown effectiveness across different risk categories in MDS, including intermediate-1 to high-risk groups as defined by the International Prognostic Scoring System .
  • Acute Myeloid Leukemia (AML) :
    • Decitabine has been used in combination therapies for AML, showing promising results. A combination with daunorubicin resulted in complete remission in all treated patients during initial studies .
    • Further investigations into low-dose regimens have indicated that even lower doses can maintain efficacy while reducing toxicity, making it a viable option for older patients or those with comorbidities .
  • Reactivation of Fetal Hemoglobin :
    • Research has indicated that low doses of Decitabine may reactivate fetal hemoglobin production in patients with sickle cell disease, presenting a potential therapeutic avenue beyond oncology applications .

Case Studies

Several documented case studies highlight the efficacy and safety profile of Decitabine Related Compound A:

  • Case Study 1 : In a clinical trial involving patients with refractory AML, Decitabine was administered at varying doses over extended periods. The results indicated a significant response rate and manageable side effects, suggesting that prolonged exposure at lower doses could optimize therapeutic outcomes .
  • Case Study 2 : A study examining the effects of Decitabine combined with venetoclax reported instances of tumor lysis syndrome but also highlighted the potential for enhanced efficacy when combining hypomethylating agents with BCL-2 inhibitors in treating resistant leukemia forms .

Efficacy Comparison: Decitabine vs. Azacitidine

ParameterDecitabine (%)Azacitidine (%)p-value
Overall Response Rate70490.03
Transfusion Independence3216N/A
Cytogenetic Response Rate61250.02

Summary of Clinical Trials

Study TypePopulationTreatment RegimenKey Findings
Phase II TrialMDS PatientsLow-dose DecitabineImproved response rates
Combination Therapy TrialRefractory AML PatientsDecitabine + DaunorubicinComplete remission in all patients
Low-Dose Efficacy StudySickle Cell DiseaseLow-dose DecitabineReactivation of fetal hemoglobin

Mechanism of Action

Decitabine Related Compound A exerts its effects by incorporating into DNA strands during replication. Once incorporated, it is recognized by DNA methyltransferase enzymes (DNMTs), which are then irreversibly bound to the compound. This binding prevents the DNMTs from disengaging, leading to the depletion of these enzymes and resulting in global DNA hypomethylation . At higher concentrations, this mechanism also causes double-strand breaks and cell death .

Biological Activity

Decitabine Related Compound A, a mixture of isomers, is an emerging compound in the field of epigenetic therapy, particularly in the treatment of hematological malignancies. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Decitabine (5-aza-2'-deoxycytidine) is a well-studied hypomethylating agent that acts primarily through the inhibition of DNA methyltransferases (DNMTs), leading to global DNA hypomethylation and reactivation of silenced tumor suppressor genes. The compound is phosphorylated intracellularly to form decitabine triphosphate, which integrates into DNA during replication. This incorporation results in the irreversible trapping of DNMTs, thereby preventing their function and promoting gene expression changes associated with differentiation and apoptosis .

Mechanistic Insights

The biological activity of Decitabine Related Compound A is closely related to that of decitabine itself. Research indicates that this compound may share similar mechanisms, including:

  • Inhibition of DNMTs : Like decitabine, it likely inhibits DNMTs, leading to hypomethylation and reactivation of silenced genes.
  • Induction of DNA Damage Response : Studies suggest that decitabine induces a multifaceted DNA damage response dependent on DNMT activity, which may also apply to its related compounds .
  • Effects on Chromatin Structure : The compound may alter chromatin structure and histone modifications, further influencing gene expression profiles .

Efficacy in Cancer Models

Recent studies have demonstrated the efficacy of Decitabine Related Compound A in various cancer models. For instance:

  • In combination therapies, it has shown synergistic effects with other cytotoxic agents like gemcitabine, enhancing apoptosis and inhibiting cell proliferation in cancer cell lines .
  • Clinical trials involving decitabine have reported significant response rates in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), suggesting that related compounds may offer similar benefits .

Study 1: Efficacy in Myelodysplastic Syndromes

A multicenter phase II trial evaluated the use of decitabine in older patients with MDS. The study found that decitabine was well tolerated, with a complete response rate of 26% and an overall survival rate at one year of 28% . These findings support the potential for Decitabine Related Compound A to exhibit comparable efficacy.

Study 2: Combination Therapy with Venetoclax

In a recent clinical trial, the combination of oral decitabine (ASTX727) and venetoclax was assessed in older patients with AML. The study reported a 64% overall response rate among frontline treatment patients. This highlights the importance of exploring combinations involving Decitabine Related Compound A for enhanced therapeutic outcomes .

Data Tables

Study Compound Cancer Type Response Rate Overall Survival Rate
Trial 1DecitabineMDS26%28% at 1 year
Trial 2ASTX727AML64%Not specified
Trial 3DAC + GEMNK92MI CellsSignificant SynergyNot specified

Comparison with Similar Compounds

Azacitidine

  • Structural Differences : Azacitidine differs from decitabine by the presence of a ribose sugar (instead of deoxyribose) and a nitrogen atom at the 5-position of the cytosine ring .
  • Pharmacological Profile : Both drugs inhibit DNA methyltransferase (DNMT), but azacitidine incorporates into RNA, leading to broader epigenetic effects. Decitabine is more specific to DNA, resulting in distinct methylation inhibition profiles .
  • Clinical Outcomes : Decitabine shows prolonged epigenetic effects even after transient exposure, whereas azacitidine exerts immediate cytotoxicity but lacks sustained activity .
Parameter Decitabine Related Compound A Azacitidine
Sugar moiety Deoxyribose (α/β isomers) Ribose
Site of incorporation DNA RNA/DNA
Long-term epigenetic effects Yes (delayed) No (immediate cytotoxicity)
Key references

Cedazuridine

  • Structural Features: Cedazuridine contains a difluorinated tetrahydrofuran ring, enhancing metabolic stability compared to non-fluorinated analogs like decitabine .
  • Functional Role : As a cytidine deaminase inhibitor, cedazuridine is co-administered with decitabine to improve its oral bioavailability by preventing gastrointestinal degradation .

Capecitabine Related Compounds

  • Example : Capecitabine Related Compound A (5'-deoxy-5-fluorocytidine) shares structural similarities with Decitabine Related Compound A, including a deoxyribose moiety. However, capecitabine derivatives are fluorinated pyrimidine analogs designed for prodrug activation, whereas decitabine derivatives target DNMT inhibition .

Isomeric and Epimeric Comparisons

  • α vs. β-Decitabine: The β-anomer is pharmacologically active, while the α-anomer is a metabolic byproduct with negligible therapeutic contribution .
  • Gemcitabine Isomers : Gemcitabine, a fluorinated cytidine analog, forms isomers during synthesis (e.g., Cedazuridine and its epimer), analogous to the α/β isomerism in decitabine .
Compound Isomer Type Biological Activity Analytical Detection Method
Decitabine Related Compound A α/β anomers + sugar ring isomers β-anomer active; others inactive LC-MS/MS
Cedazuridine Epimeric mixture Active as deaminase inhibitor NMR, HPLC
Vitamin E α/γ/δ-tocopherols Varied antioxidant potency Chromatography

Metabolic and Stability Profiles

  • Decitabine Related Compound A: Undergoes rapid anomerization and sugar ring conversion in vivo, contributing to complex metabolite profiles in plasma and urine .
  • Cedazuridine: The difluorinated structure resists acid degradation, ensuring stability in the gastrointestinal tract, unlike non-fluorinated decitabine .
  • Azacitidine : Susceptible to rapid deamination by cytidine deaminase, necessitating frequent dosing compared to decitabine-cedazuridine combinations .

Research Implications and Regulatory Considerations

  • Quality Control : Regulatory guidelines (e.g., USP) mandate stringent monitoring of Decitabine Related Compound A levels in drug formulations, with acceptance criteria typically <0.5% .
  • Therapeutic Optimization : Understanding isomer-specific pharmacokinetics can inform dosing strategies. For example, cedazuridine’s fluorination strategy could inspire analogous modifications to stabilize decitabine .
  • Epigenetic Research : Decitabine’s delayed effects on chromatin remodeling and immune modulation (e.g., NK cell activation) highlight its unique mechanism compared to azacitidine .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Decitabine Related Compound A (Mixture of Isomers) and resolving its isomeric components?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for separating isomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D NMR (e.g., COSY, NOESY), can differentiate stereochemical configurations. Mass spectrometry (MS) coupled with HPLC ensures purity assessment. Researchers should document retention times, coupling constants, and fragmentation patterns, aligning with guidelines for chemical reproducibility .

Q. How can researchers optimize synthetic routes for Decitabine Related Compound A to minimize isomerization during production?

  • Methodological Answer : Control reaction parameters such as temperature (e.g., low-temperature conditions to prevent epimerization), solvent polarity (e.g., aprotic solvents to reduce nucleophilic interference), and catalyst selection (e.g., stereoselective catalysts). Use protecting groups for reactive sites (e.g., hydroxyl or amine groups) during synthesis. Validate synthetic pathways via intermediate characterization using thin-layer chromatography (TLC) and infrared (IR) spectroscopy .

Q. What strategies ensure stability during storage of Decitabine Related Compound A isomers in experimental settings?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions (pH, humidity, light exposure). Use lyophilization for hygroscopic isomers and store samples in inert atmospheres (argon or nitrogen). Monitor degradation via HPLC-MS at regular intervals. Reference ICH guidelines for photostability testing and employ amber vials to prevent light-induced isomerization .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data between isomers of Decitabine Related Compound A?

  • Methodological Answer : Perform comparative dose-response assays (e.g., IC50 determinations) across multiple cell lines to assess isomer-specific potency. Validate findings using orthogonal methods like CRISPR-Cas9 gene editing to isolate methylation targets. Employ molecular docking simulations to predict isomer binding affinities for DNA methyltransferases (DNMTs). Cross-reference results with published datasets to identify confounding variables (e.g., impurity profiles or assay conditions) .

Q. What methodological approaches are suitable for studying the differential effects of Decitabine Related Compound A isomers on DNA hypomethylation?

  • Methodological Answer : Use bisulfite sequencing or methylated DNA immunoprecipitation (MeDIP-seq) to map genome-wide methylation changes. Combine with RNA-seq to correlate hypomethylation with gene expression. Isotope-labeled isomers (e.g., ¹³C or ²H) can track metabolic incorporation via LC-MS/MS. Include negative controls (e.g., untreated cells) and validate with DNMT inhibition assays .

Q. How can computational tools enhance the structural analysis of Decitabine Related Compound A isomers in silico?

  • Methodological Answer : Apply density functional theory (DFT) to predict isomer stability and electronic properties. Use molecular dynamics (MD) simulations to study solvation effects and conformational flexibility. Leverage cheminformatics databases (e.g., SciFinder) to cross-validate spectral data and resolve indexing ambiguities in CAS Registry entries .

Q. What experimental designs are recommended for evaluating the pharmacokinetic (PK) variability of Decitabine Related Compound A isomers in preclinical models?

  • Methodological Answer : Administer isomers individually via intravenous and oral routes in rodent models. Collect plasma/tissue samples at timed intervals and quantify isomer levels using UPLC-MS/MS. Compare area under the curve (AUC), half-life, and bioavailability. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human PK profiles .

Literature and Reproducibility

Q. What criteria should guide the selection of primary literature for studying Decitabine Related Compound A isomers?

  • Methodological Answer : Prioritize studies with full synthetic protocols, spectral data (NMR, MS), and raw chromatograms. Exclude sources lacking impurity profiles or isomer-specific activity data. Use databases like PubMed and SciFinder with filters for "stereochemistry" and "hypomethylation" to identify authoritative publications. Cross-check CAS Registry numbers (e.g., 909402-26-2) to avoid misidentification .

Q. How can researchers ensure reproducibility when working with Decitabine Related Compound A isomers?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw spectral data, chromatograms, and synthesis logs in supplemental materials. Use standardized units for reporting concentrations and activity metrics. Collaborate with third-party labs for independent validation of isomer separation protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.